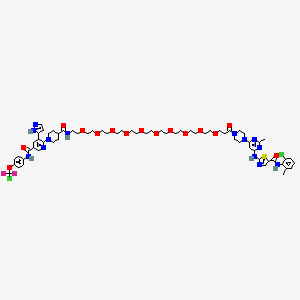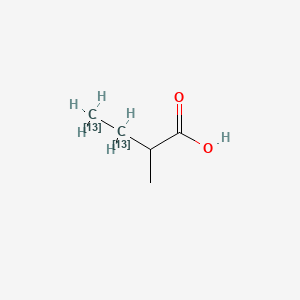
2-methyl(3,4-13C2)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl(3,4-13C2)butanoic acid is a labeled compound used in various scientific research applications. It is a derivative of 2-methylbutanoic acid, which is a branched-chain alkyl carboxylic acid. The labeling with carbon-13 isotopes at positions 3 and 4 makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl(3,4-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Grignard reaction, where 2-chlorobutane is reacted with carbon dioxide to form 2-methylbutanoic acid . The labeled version can be synthesized by using carbon-13 labeled carbon dioxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The use of labeled carbon dioxide and other reagents ensures the incorporation of carbon-13 isotopes at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl(3,4-13C2)butanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can form esters, amides, anhydrides, and chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides and alcohols for esterification.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides, and chlorides.
Wissenschaftliche Forschungsanwendungen
2-Methyl(3,4-13C2)butanoic acid is used in various scientific research fields:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in understanding metabolic processes by tracking the labeled carbon atoms.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the production of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of 2-methyl(3,4-13C2)butanoic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon atoms allow researchers to track the compound’s distribution and transformation in biological systems. It interacts with enzymes and other molecular targets involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutanoic acid: The non-labeled version of the compound.
3-Methylbutanoic acid:
Butanoic acid: A straight-chain carboxylic acid without branching.
Uniqueness
2-Methyl(3,4-13C2)butanoic acid is unique due to its labeled carbon atoms, which make it valuable for tracing and studying metabolic pathways. The incorporation of carbon-13 isotopes provides a distinct advantage in research applications, allowing for precise tracking and analysis.
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
104.12 g/mol |
IUPAC-Name |
2-methyl(3,4-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1 |
InChI-Schlüssel |
WLAMNBDJUVNPJU-ZKDXJZICSA-N |
Isomerische SMILES |
CC([13CH2][13CH3])C(=O)O |
Kanonische SMILES |
CCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


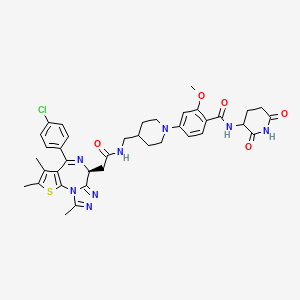
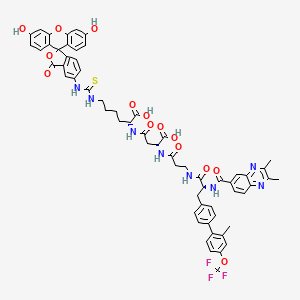
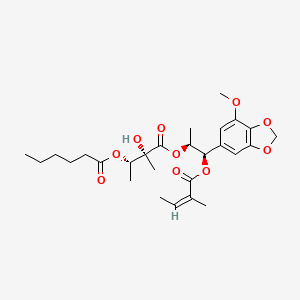

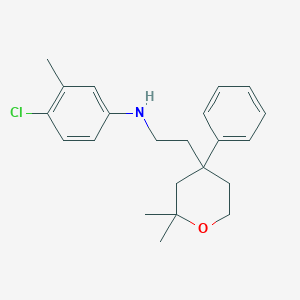
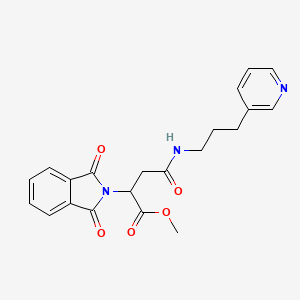
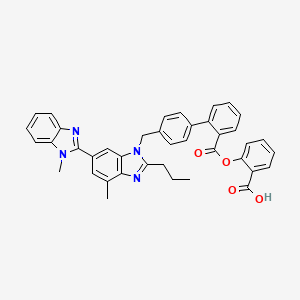
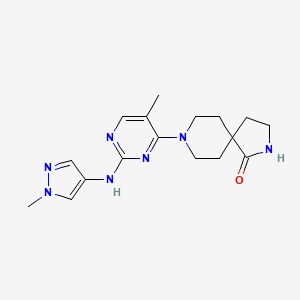
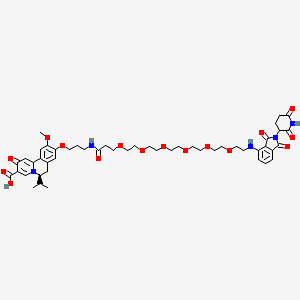

![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)

![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
